N-Cycloheptyl-6-HO-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide
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Overview
Description
N-Cycloheptyl-6-HO-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide is a complex organic compound with the molecular formula C19H22N2O3. This compound is part of the pyrroloquinoline family, known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cycloheptyl-6-HO-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide typically involves the following steps:
Formation of the Pyrroloquinoline Core: This is achieved by reacting 1,2,3,4-tetrahydroquinoline with oxalyl chloride to form an amide-acid chloride intermediate.
Cycloheptyl Substitution: The cycloheptyl group is introduced via nucleophilic substitution reactions, where the amine group of cycloheptylamine reacts with the carbonyl group of the pyrroloquinoline core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the general principles of organic synthesis, such as batch processing and continuous flow chemistry, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-Cycloheptyl-6-HO-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, altering the compound’s properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups to the pyrroloquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrroloquinoline derivatives, which can have different biological activities and properties.
Scientific Research Applications
N-Cycloheptyl-6-HO-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cycloheptyl-6-HO-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopentyl-6-HO-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide
- N-Cyclopropyl-6-HO-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide
- 6-HO-4-oxo-N-(1-phenylethyl)-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide
Uniqueness
N-Cycloheptyl-6-HO-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-IJ)quinoline-5-carboxamide is unique due to its specific cycloheptyl substitution, which can influence its biological activity and chemical properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C19H22N2O3 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-cycloheptyl-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C19H22N2O3/c22-17-14-9-5-6-12-10-11-21(16(12)14)19(24)15(17)18(23)20-13-7-3-1-2-4-8-13/h5-6,9,13,22H,1-4,7-8,10-11H2,(H,20,23) |
InChI Key |
QEQRUAAHKZNFBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O |
Origin of Product |
United States |
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